molecular formula C12H24O B12936938 2-(4-Tert-butylcyclohexyl)ethan-1-ol

2-(4-Tert-butylcyclohexyl)ethan-1-ol

Cat. No.: B12936938
M. Wt: 184.32 g/mol
InChI Key: LVWFWKJPBMEXQY-UHFFFAOYSA-N
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Description

2-(4-Tert-butylcyclohexyl)ethan-1-ol, with the CAS Number 61244-90-4 and molecular formula C12H24O, is a chemical compound of significant interest in industrial research, particularly in the field of fragrance chemistry and organic synthesis . This compound, which can exist in cis- and trans-isomeric forms due to the stereochemistry of the cyclohexyl ring, serves as a key intermediate in the production of commercial fragrance ingredients . Its structural similarity to other 4-tert-butylcyclohexyl derivatives, such as 4-tert-butylcyclohexyl acetate (also known as Woody Acetate or Lorysia), points to its primary research value . In fragrance research and development, this compound is investigated for its potential olfactory characteristics and its role as a precursor. The sensory properties of such molecules are highly dependent on their stereochemistry, driving research into selective synthesis. The cis-isomers in this chemical family are often associated with more potent and desirable woody, creamy, and floral odor profiles compared to their trans-counterparts . Consequently, a major focus of research involving this compound is the development and optimization of stereoselective synthetic routes, including biocatalytic methods using alcohol dehydrogenases (ADHs), to efficiently produce the high-value cis-isomer . Beyond direct fragrance applications, this ethanol derivative is a versatile building block in organic synthesis. Researchers utilize it to create a library of related compounds for structure-activity relationship (SAR) studies, or to attach different functional groups via reactions at the hydroxyl moiety. It is strictly for use in a controlled laboratory environment and is not intended for personal, cosmetic, or drug utilization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-tert-butylcyclohexyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h10-11,13H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWFWKJPBMEXQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Tert Butylcyclohexyl Ethan 1 Ol and Its Analogs

Classical Organic Synthesis Routes

Traditional organic synthesis provides a foundational toolkit for constructing the 2-(4-tert-butylcyclohexyl)ethan-1-ol framework and its analogs. These methods involve a sequence of well-established reactions, including reductions, carbon-carbon bond formations, and functional group modifications.

Reduction Reactions in the Formation of Cyclohexyl Alcohols

The synthesis of substituted cyclohexyl alcohols frequently begins with the corresponding ketone. For analogs like 4-tert-butylcyclohexanol (B146172), the precursor is 4-tert-butylcyclohexanone (B146137). The reduction of this ketone is a critical step that has been extensively studied. A variety of reducing agents can accomplish this transformation, with the choice of reagent significantly influencing the stereochemical outcome—the ratio of cis to trans alcohol isomers. thecatalyst.orgtamu.edu

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄), a mild and selective reductant, and more sterically hindered reagents like lithium tri-sec-butylborohydride (L-Selectride). tamu.edu The reduction of 4-tert-butylcyclohexanone with sodium borohydride typically yields the trans-4-tert-butylcyclohexanol as the major product. thecatalyst.org This preference is attributed to the nucleophilic hydride attacking the carbonyl carbon from the less hindered axial position, leading to the formation of the equatorial alcohol. In contrast, bulkier reducing agents like L-Selectride favor the formation of the cis-isomer through equatorial attack. tamu.edursc.org

Another important method is catalytic hydrogenation. The gas-phase hydrogenation of 4-tert-butylphenol (B1678320) over platinum-based catalysts (e.g., Pt/SiO₂) can produce both 4-tert-butylcyclohexanone and 4-tert-butylcyclohexanol. nacatsoc.org The stereoselectivity of this reaction can be influenced by reaction conditions such as the acidity or basicity of the medium, with acidic conditions favoring the cis-alcohol and basic conditions favoring the trans-isomer. nacatsoc.org

Table 1: Comparison of Chemical Reduction Methods for 4-tert-butylcyclohexanone
Reducing AgentSolventMajor ProductKey FeatureReference
Sodium Borohydride (NaBH₄)Methanol (B129727)/Ethanol (B145695)trans-4-tert-butylcyclohexanolFavors axial attack, leading to the thermodynamically more stable trans product. thecatalyst.orgtamu.edu
L-SelectrideTetrahydrofuran (THF)cis-4-tert-butylcyclohexanolSterically bulky reagent favors equatorial attack, leading to the cis product. tamu.edursc.org
Catalytic Hydrogenation (e.g., Pt/SiO₂)Gas PhaseMixture of cis/trans isomersStereoselectivity is tunable based on support acidity/basicity. nacatsoc.org
Meerwein–Ponndorf–Verley (MPV) ReductionIsopropanol (B130326)cis-4-tert-butylcyclohexanolCan be performed stereoselectively using catalysts like zeolite BEA. rsc.org

Carbon-Carbon Bond Formation Strategies in Ethanyl Substituent Introduction

To synthesize the target molecule, this compound, an ethyl alcohol substituent must be introduced onto the cyclohexane (B81311) ring. This requires carbon-carbon bond formation, a cornerstone of organic synthesis.

One of the most versatile methods for this is the Grignard reaction . masterorganicchemistry.comyoutube.com This can be approached in a few ways:

Reaction with an epoxide: A Grignard reagent prepared from a 4-tert-butylcyclohexyl halide can react with ethylene (B1197577) oxide. The nucleophilic attack of the Grignard reagent opens the epoxide ring, and subsequent acidic workup yields this compound directly. youtube.com

Reaction with an aldehyde: Alternatively, a (4-tert-butylcyclohexyl)methylmagnesium halide can be prepared and reacted with formaldehyde. This also forms the desired primary alcohol after workup. youtube.com

Another powerful strategy is the Wittig reaction , which is primarily used to convert ketones and aldehydes into alkenes. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com To obtain the ethanyl substituent, one could start with 4-tert-butylcyclohexanone and react it with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to form (4-tert-butylcyclohexylidene)methane. wikipedia.org A subsequent hydroboration-oxidation reaction would then convert this alkene into the primary alcohol, this compound. A related approach, the Horner-Wadsworth-Emmons reaction, is used to synthesize derivatives like ethyl (4-tert-butylcyclohexylidene)acetate, which can then be reduced to the target alcohol. researchgate.net

Functional Group Interconversions on Substituted Cyclohexyl Moieties

Functional group interconversions are essential for modifying molecules once the main carbon skeleton is in place. fiveable.me For substituted cyclohexyl compounds, these reactions are used to convert alcohols into other functional groups or vice versa.

A primary example is the oxidation of a secondary alcohol to a ketone. 4-tert-butylcyclohexanol can be oxidized to 4-tert-butylcyclohexanone using various oxidizing agents, such as sodium hypochlorite (B82951) (household bleach) or Jones reagent (chromium trioxide in sulfuric acid). wpmucdn.comprepchem.com This reaction is often reversible through the reduction methods described previously.

Another key interconversion is esterification . The alcohol group of 4-tert-butylcyclohexanol can be reacted with an acid or acid derivative, such as acetic anhydride (B1165640) or acetyl chloride, to form the corresponding ester. proquest.commdpi.com The product, 4-tert-butylcyclohexyl acetate (B1210297), is a commercially important fragrance ingredient. sphinxsai.com This reaction can be catalyzed by acids or, as discussed later, by enzymes.

Biocatalytic Approaches in Stereoselective Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to classical synthesis, offering exceptional selectivity under mild reaction conditions. nih.govtudelft.nl Enzymes, acting as natural catalysts, can discriminate between enantiotopic faces of a molecule, leading to the formation of single stereoisomers with high purity.

Enzyme-Mediated Transformations for Chiral Alcohol Derivatives

The stereoselective synthesis of chiral alcohols is a significant application of biocatalysis. nih.govnih.gov For cyclohexyl derivatives, alcohol dehydrogenases (ADHs) are particularly effective. These enzymes catalyze the reduction of ketones to alcohols with high diastereoselectivity. proquest.commdpi.com

In the synthesis of 4-tert-butylcyclohexanol, numerous commercial ADHs have been screened for their ability to reduce 4-tert-butylcyclohexanone. Several ADHs were found to produce the less thermodynamically stable cis-4-tert-butylcyclohexanol with high conversion rates and excellent diastereomeric excess. proquest.com This is a notable advantage over many classical chemical routes that favor the trans-isomer. The biocatalytic reduction typically uses a cofactor like NADH, which must be regenerated in a cyclic process, often by using a sacrificial alcohol like isopropanol in the reaction mixture. sphinxsai.comnih.gov Baker's yeast is also a known biocatalyst for this type of reduction. sphinxsai.com

Table 2: Enzyme-Mediated Reduction of 4-tert-butylcyclohexanone
BiocatalystCofactor RegenerationMajor ProductKey AdvantageReference
Alcohol Dehydrogenase (ADH)Isopropanolcis-4-tert-butylcyclohexanolHigh diastereoselectivity for the cis-isomer, which is a potent odorant. proquest.commdpi.com
Baker's Yeast (Saccharomyces cerevisiae)Cellular saccharides (glucose)4-tert-butylcyclohexanolEnvironmentally friendly, whole-cell biocatalysis. sphinxsai.com
Candida parapsilosis ADH (CpSADH)Isopropanol(S)-secondary alcoholsHigh enantioselectivity for reducing various ketones. nih.gov

Continuous-Flow Biocatalysis for Cyclohexyl Acetate and Alcohol Production

Combining biocatalysis with continuous-flow technology represents a significant process intensification, leading to higher efficiency, easier product separation, and improved stability of the biocatalyst. mdpi.comnih.gov This approach has been successfully applied to the synthesis of cis-4-tert-butylcyclohexyl acetate.

A two-step continuous-flow process has been designed for this purpose. mdpi.comresearchgate.net

Enzymatic Reduction: In the first stage, a solution containing 4-tert-butylcyclohexanone, a buffer, and isopropanol is fed into a membrane reactor containing an alcohol dehydrogenase (ADH). mdpi.com The long residence time in the reactor ensures high conversion to cis-4-tert-butylcyclohexanol.

Enzymatic Acetylation: The aqueous output from the first reactor is mixed with an organic solvent and then passed through a packed-bed reactor (PBR) containing an immobilized lipase (B570770), such as Candida antarctica lipase A (CALA). researchgate.net Vinyl acetate is added as the acetyl donor, and the lipase efficiently catalyzes the esterification of the cis-alcohol to cis-4-tert-butylcyclohexyl acetate.

This integrated flow system demonstrates a modern, sustainable approach to producing fine chemicals with high purity and efficiency, overcoming many limitations of traditional batch processing. mdpi.com

Optimization of Biocatalytic Reaction Conditions and Reactor Design

Optimization of Reaction Parameters

The kinetic performance and stability of biocatalysts are profoundly influenced by the surrounding reaction environment. Key parameters that are typically optimized include the choice of biocatalyst, temperature, pH, substrate and biocatalyst concentration, and the use of co-solvents and cofactor regeneration systems.

Biocatalyst Selection and Screening: The initial step involves selecting a suitable biocatalyst, which is often a carbonyl reductase (CRED) or an alcohol dehydrogenase (ADH) capable of reducing the corresponding ketone precursor. almacgroup.commdpi.com These enzymes are frequently sourced from various microorganisms. Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) and other yeast strains like Yarrowia lipolytica and Rhodotorula species, are also widely used as they contain the necessary enzymes and cofactors, eliminating the need for costly enzyme purification and external cofactor addition. mdpi.comresearchgate.net Screening different enzymes or microbial strains is crucial to identify one with high activity and the desired stereoselectivity (i.e., producing the target cis or trans isomer). almacgroup.com

Temperature and pH: Temperature is a critical factor; it affects enzyme activity, stability, and reaction rate. For the biocatalytic reduction of ketone precursors, temperatures are often maintained in a mild range. For instance, initial screening for the enzymatic reduction of 4-tert-butylcyclohexanone has been conducted at 25 °C, with process development reactions running at a slightly elevated temperature of 45 °C to improve reaction rates. almacgroup.com In other studies using yeast, the optimal temperature was determined to be 35 °C. mdpi.com Similarly, pH must be controlled to ensure the enzyme operates within its optimal activity range. A potassium phosphate (B84403) buffer at a neutral pH of 7.0 is commonly employed in these biocatalytic reductions. almacgroup.commdpi.com

Substrate and Biocatalyst Concentration: The concentrations of the substrate (ketone) and the biocatalyst are optimized to balance reaction efficiency with economic viability. High substrate concentrations are desirable for industrial applications to achieve high product titers, but can also lead to substrate inhibition of the enzyme. nih.govtuhh.de In a process for a related analog, a substrate concentration of 500 g of 4-tert-butylcyclohexanone was used in 750 mL of solvent. almacgroup.com The amount of biocatalyst is also a key parameter. In screening experiments, concentrations might involve 20 mg of substrate with 5-10 mg of lyophilized enzyme. almacgroup.com

Co-solvent and Biphasic Systems: Due to the often poor aqueous solubility of substrates like 4-tert-butylcyclohexanone, organic co-solvents are frequently necessary. Methyl tert-butyl ether (MTBE) has been effectively used as a solvent, creating a biphasic system with the aqueous buffer. almacgroup.commdpi.com This two-liquid phase setup can enhance substrate availability to the enzyme while potentially reducing product inhibition. dtu.dk The choice of solvent and its concentration is a critical optimization point.

Cofactor Regeneration: Many carbonyl reductases and alcohol dehydrogenases depend on nicotinamide (B372718) adenine (B156593) dinucleotide cofactors (NADH or NADPH) as a source of reducing equivalents. Since these cofactors are expensive, an in situ regeneration system is essential for a cost-effective process. A common approach is a substrate-coupled regeneration system, where a cheap, sacrificial alcohol like isopropanol is added to the reaction. mdpi.com An auxiliary enzyme, such as a glucose dehydrogenase (GDH), can also be used along with glucose to regenerate the NADH cofactor. almacgroup.com

Table 1: Optimized Conditions for Biocatalytic Reduction of 4-tert-Butylcyclohexanone

ParameterScreening Conditions almacgroup.comProcess Development Conditions almacgroup.comContinuous Flow Conditions mdpi.com
BiocatalystLyophilized CRED enzymeCarbonyl Reductase (CRED)Alcohol Dehydrogenase (ADH200)
Substrate4-tert-butylcyclohexanone (20 mg)4-tert-butylcyclohexanone (500 g)4-isopropylcyclohexanone (10 mM)*
Temperature25 °C45 °C30 °C
pH7.0 (KH2PO4 buffer)Not specified7.0 (Phosphate buffer)
Solvent/MediumDMSO (50 µL) in Buffer (2 mL)MTBE (750 mL)Aqueous buffer with 2-propanol (20% v/v)
Cofactor SystemNAD+, Glucose, GDHNot specifiedNADH (0.2 mM), 2-propanol for regeneration
Reaction Time16 h22 h24 h (continuous)

Note: Data for a close structural analog, 4-isopropylcyclohexanone, is included to illustrate continuous flow parameters.

Reactor Design

The choice of reactor is fundamental to the successful implementation and scaling of a biocatalytic process. The main reactor types considered for such syntheses are batch, continuous stirred-tank (CSTR), and continuous plug-flow reactors (CPFR). mdpi.com

Batch Reactors: Batch or fed-batch stirred-tank reactors (BSTRs) are commonly used for process development and manufacturing. almacgroup.com They offer operational simplicity and flexibility. In a typical batch process, all reactants are loaded into the vessel at the start, and the reaction proceeds until completion. The process for reducing 4-tert-butylcyclohexanone to its corresponding alcohol was developed in a batch reactor, where the biphasic mixture was heated and agitated for 22 hours to reach completion. almacgroup.com

Continuous Flow Reactors: Continuous flow systems are gaining significant interest as they can lead to seamless integration of reaction and purification steps, improved safety, and consistent product quality. mdpi.com

Continuous Stirred-Tank Reactor (CSTR): In a CSTR, reactants are continuously fed into the reactor while the product mixture is simultaneously removed. They are well-mixed, which can be advantageous for reactions involving solids (like whole cells) but can be less efficient than plug-flow reactors for reactions that suffer from substrate or product inhibition. mdpi.com

Continuous Plug-Flow Reactor (CPFR): In a CPFR, reactants flow through a tube without back-mixing, creating concentration gradients along the length of the reactor. This configuration often allows for higher conversion rates and can be more efficient for many enzymatic reactions. However, maintaining a constant pH throughout the reactor can be challenging. mdpi.com

Membrane Reactors: For reactions using soluble enzymes, a membrane reactor, which combines a CSTR with a filtration membrane, is an effective option. The membrane retains the high-molecular-weight enzyme and cofactor within the reactor while allowing the smaller product molecules to pass through. A continuous-flow process for the synthesis of an analog, cis-4-isopropylcyclohexan-1-ol, was successfully demonstrated using a stirred membrane reactor with a 5 kDa membrane cutoff, achieving stable conversion over 24 hours. mdpi.com

Specialized and Micro-Reactors: Modern reactor engineering has led to innovative designs, such as microreactors, which offer extremely high surface-area-to-volume ratios, leading to enhanced heat and mass transfer. ucl.ac.uk These systems are particularly valuable for process development and screening. Novel microreactor designs that allow for the easy insertion of cartridges containing either immobilized enzymes or whole cells provide flexibility and pave the way for standardized, off-the-shelf biocatalysis technology. ucl.ac.uk

Table 2: Reactor Design Considerations for Biocatalysis

Reactor TypeKey Features & Design ConsiderationsRelevance to Synthesis
Batch Stirred-Tank Reactor (BSTR)Simple operation, flexible for multi-phase reactions (e.g., aqueous/MTBE). Agitation and temperature control are critical. almacgroup.comProven for process development scale-up of 4-tert-butylcyclohexanone reduction. almacgroup.com
Continuous Stirred-Tank Reactor (CSTR)Continuous operation, good for suspended whole cells. Risk of lower conversion compared to CPFR. mdpi.comA component of the membrane reactor setup used for continuous production of analogs. mdpi.com
Continuous Plug-Flow Reactor (CPFR)High conversion efficiency, concentration gradients along the reactor. pH control can be difficult. mdpi.comGenerally considered a highly efficient option for continuous biocatalytic production. mdpi.com
Membrane ReactorRetains enzyme and cofactor, allowing continuous product removal. Ideal for soluble enzymes. mdpi.comSuccessfully used for continuous production of a structural analog, demonstrating long-term operational stability. mdpi.com
MicroreactorExcellent heat/mass transfer, rapid screening and process development. Modular designs allow for different biocatalyst forms. ucl.ac.ukOffers a standardized platform for developing and optimizing biocatalytic processes for this and other compounds. ucl.ac.uk

Stereochemical Aspects of 2 4 Tert Butylcyclohexyl Ethan 1 Ol and Its Transformations

Conformational Analysis of 4-Tert-butylcyclohexane Ring Systems

The 4-tert-butylcyclohexane ring is a cornerstone in stereochemical studies due to its strongly biased conformational preference. The voluminous tert-butyl group possesses significant steric bulk, which dictates the orientation of the cyclohexane (B81311) ring to minimize steric strain. pearson.com Consequently, the ring overwhelmingly adopts a chair conformation where the tert-butyl group occupies an equatorial position. pearson.comchemeducator.org This arrangement avoids the energetically unfavorable 1,3-diaxial interactions that would occur if the tert-butyl group were in an axial position. vaia.com

This conformational locking has profound implications for the reactivity of the cyclohexane ring. With the ring geometry essentially fixed, the two faces of a carbonyl group at the C1 position, for instance, become diastereotopic and are not equally accessible to incoming reagents. chemeducator.org This non-equivalence is the foundation for the high degree of stereoselectivity observed in reactions such as reductions and alkylations of 4-tert-butylcyclohexanone (B146137). The fixed chair conformation allows for predictable control over the formation of either cis or trans products, where the incoming group attacks from the less sterically hindered face. pearson.comchemeducator.org

Diastereoselective and Enantioselective Synthesis Pathways

The synthesis of specific stereoisomers of 2-(4-tert-butylcyclohexyl)ethan-1-ol hinges on the precise control of stereochemistry during key chemical transformations, particularly reduction and alkylation reactions on a 4-tert-butylcyclohexane template.

Control of Stereochemistry in Reduction and Alkylation Reactions

The reduction of 4-tert-butylcyclohexanone serves as a classic example of diastereoselective synthesis. The stereochemical outcome is highly dependent on the steric bulk of the hydride-donating reagent. This phenomenon is often explained by the concepts of "steric approach control" and "product development control".

Steric Approach Control: Bulky reducing agents, such as L-Selectride (lithium tri-sec-butylborohydride), are sterically hindered from attacking the carbonyl group from the axial face of the cyclohexane ring. Consequently, they preferentially deliver the hydride from the more accessible equatorial face, leading to the formation of the cis-alcohol, where the hydroxyl group is in an axial position. chemeducator.org

Product Development Control: Smaller, less sterically demanding reducing agents like sodium borohydride (B1222165) (NaBH₄) can approach from the axial face, which is sterically less hindered for the reagent itself. This pathway leads to the thermodynamically more stable trans-alcohol, with the hydroxyl group in the equatorial position. chemeducator.org This is considered product development control as the transition state resembles the more stable product.

The diastereoselectivity of these reductions can be quantified, as shown in the table below, which compiles results from the reduction of 4-tert-butylcyclohexanone with various reagents.

Reducing AgentSolventMajor IsomerDiastereomeric Ratio (cis:trans)
Sodium Borohydride (NaBH₄)Ethanol (B145695)trans~12:88
L-SelectrideTHFcis~92:8
Al(isoPrO)₃/isoPrOH (MPV)Isopropanol (B130326)trans (equilibrium)~23:77

Data compiled from studies on the reduction of 4-tert-butylcyclohexanone. chemeducator.org

Similarly, alkylation reactions of 4-tert-butylcyclohexanone can be controlled to yield specific diastereomers. The reaction of 4-tert-butylcyclohexanone with methylmetallic compounds like trimethylaluminium in different solvents demonstrates this control. In diethyl ether, equatorial attack is favored, yielding the cis-alcohol. However, when the reaction is conducted in benzene (B151609) with a higher ratio of trimethylaluminium to the ketone, a reversal of stereoselectivity is observed, with the trans-alcohol becoming the major product. rsc.org

Strategies for Obtaining Specific Stereoisomers of Cyclohexyl-Ethanol Derivatives

The synthesis of specific stereoisomers of this compound can be achieved by applying the principles of stereocontrol to appropriate precursors. One common strategy involves the stereoselective reduction of a suitable ketone precursor, such as 4-tert-butylcyclohexyl ethyl ketone. The choice of reducing agent would, in a similar fashion to the reduction of 4-tert-butylcyclohexanone, dictate the stereochemistry at the newly formed alcohol center.

For the synthesis of enantiomerically pure stereoisomers, chiral catalysts or auxiliaries are employed. Asymmetric reduction of a prochiral ketone precursor using a chiral reducing agent or a catalyst with chiral ligands can afford one enantiomer in excess. For instance, biocatalytic reductions using carbonyl reductase (CRED) enzymes are becoming an increasingly popular method for the asymmetric reduction of prochiral ketones to furnish chiral alcohols with high enantiomeric excess. almacgroup.com The fragrance industry, for example, favors the cis-isomer of 4-tert-butylcyclohexyl acetate (B1210297), which is produced by the acetylation of cis-4-tert-butylcyclohexanol. almacgroup.comgoogle.com This highlights the industrial relevance of obtaining specific stereoisomers.

Another strategy involves the use of chiral starting materials. For example, starting from an enantiomerically pure derivative of cyclohexane could set the stereochemistry of the final product. Furthermore, enantioselective alkylation reactions, potentially using a chiral catalyst, could be employed to introduce the ethyl group with a defined stereochemistry. rsc.org

Stereoisomer Separation and Characterization Methodologies

Once a mixture of stereoisomers of this compound is synthesized, effective methods for their separation and characterization are crucial.

Separation Techniques:

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating stereoisomers. Chiral stationary phases (CSPs) are often used in both HPLC and GC to resolve enantiomers. researchgate.netnih.gov For diastereomers, such as the cis and trans isomers of this compound, separation can often be achieved on standard, achiral stationary phases due to their different physical properties. msu.edu The difference in polarity and shape between the cis and trans isomers leads to different retention times on the column. msu.edu Thin-layer chromatography (TLC) can also be used for monitoring the separation of these isomers.

Crystallization: Fractional crystallization can be an effective method for separating diastereomers that have significantly different solubilities. By carefully selecting the solvent and controlling the temperature, one diastereomer can be selectively crystallized from the solution, leaving the other in the mother liquor.

Derivatization: In cases where enantiomers are difficult to separate, they can be reacted with a chiral resolving agent to form a mixture of diastereomers. These diastereomeric derivatives can then be separated by standard techniques like chromatography or crystallization. Afterward, the original enantiomers can be recovered by cleaving the resolving agent.

Characterization Methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable tools for determining the stereochemistry of cyclohexane derivatives. The chemical shifts and coupling constants of the protons on the cyclohexane ring are highly dependent on their axial or equatorial orientation. For instance, the proton attached to the carbon bearing the hydroxyl group (the carbinol proton) will exhibit a different splitting pattern and chemical shift in the cis and trans isomers, allowing for the determination of the isomeric ratio in a mixture. chemeducator.orgmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy can also help distinguish between stereoisomers by analyzing the stretching frequencies of the hydroxyl group. The extent of intra- and intermolecular hydrogen bonding can differ between isomers, leading to variations in the O-H stretching band.

Mass Spectrometry (MS): While mass spectrometry does not typically distinguish between stereoisomers, it is used in conjunction with chromatographic techniques (GC-MS or LC-MS) to confirm the identity and purity of the separated isomers by providing their mass-to-charge ratio. nih.govmdpi.com

Mechanistic Investigations in Reactions Involving 2 4 Tert Butylcyclohexyl Ethan 1 Ol Precursors and Derivatives

Reaction Mechanism Elucidation in Hydrogenation and Other Reduction Processes

The hydrogenation of precursors to 2-(4-tert-butylcyclohexyl)ethan-1-ol, such as 4-tert-butylphenol (B1678320), provides significant insight into the reduction mechanisms. The gas-phase hydrogenation of 4-tert-butylphenol over a 1 wt% Pt/SiO2 catalyst has been investigated to understand the reaction kinetics and stereoselectivity. nacatsoc.org In these processes, 4-tert-butylphenol is converted to cis- and trans-4-tert-butylcyclohexanol, with 4-tert-butylcyclohexanone (B146137) identified as a key intermediate product. nacatsoc.org The reaction rates for the formation of both the alcohol and the ketone exhibit a reversible maximum at a temperature of 460 K. nacatsoc.org

The stereochemical outcome of the hydrogenation is influenced by the reaction conditions. For instance, in the liquid-phase hydrogenation of 4-tert-butylphenol, acidic conditions tend to favor the formation of the cis-isomer of 4-tert-butylcyclohexanol (B146172), while basic conditions promote the formation of the trans-isomer. nacatsoc.org This suggests that the adsorption and orientation of the substrate on the catalyst surface are key factors in determining the final product distribution.

Further studies have explored the hydrogenation of related structures, such as 4-t-butylmethylenecyclohexane. Catalytic hydrogenation of this compound using various catalyst systems has been studied to selectively produce either cis- or trans-4-t-butylmethylcyclohexanes. rsc.org

A proposed reaction mechanism for the gas-phase hydrogenation of 4-tert-butylphenol involves the initial formation of the intermediate 4-tert-butylcyclohexanone, which is then further hydrogenated to the final alcohol products. nacatsoc.org The near-equal cis-to-trans ratios of the alcohols observed at the studied temperatures suggest a competitive formation pathway for both isomers from the ketone intermediate. nacatsoc.org At temperatures exceeding 170°C, hydrogenolysis reactions can also occur, leading to the formation of byproducts like t-butylbenzene and t-butylcyclohexane. nacatsoc.org

Table 1: Reaction Parameters for the Gas-Phase Hydrogenation of 4-tert-butylphenol

Catalytic Pathways in Cyclohexane (B81311) Derivative Transformations, including Metal-Mediated Reactions

Metal-mediated reactions are central to the transformation of cyclohexane derivatives. The choice of catalyst and reaction conditions plays a pivotal role in directing the reaction towards the desired products with high selectivity. For instance, in the preparation of 4-tert-butylcyclohexyl acetate (B1210297), a valuable fragrance ingredient, the hydrogenation of 4-tert-butylphenol to 4-tert-butylcyclohexanol is a key step. google.comgoogle.com

Rhodium catalysts, either as metallic rhodium or its compounds supported on carriers like activated carbon, SiO2, or Al2O3, are effective for this hydrogenation. google.com The use of a rhodium catalyst in the presence of an acid such as hydrogen chloride or sulfuric acid has been shown to produce 4-tert-butylcyclohexanol with a high content of the cis-isomer. google.comgoogle.com The subsequent acetylation of this alcohol yields the corresponding acetate.

The stereochemistry of hydrogenation has also been investigated for other related compounds. For example, the hydrogenation of 4-t-butylmethylenecyclohexane using a chloroplatinic acid and stannous chloride catalyst system in propan-2-ol containing aqueous hydrogen bromide yields predominantly the cis-4-t-butylmethylcyclohexane (95%). rsc.org In contrast, using a RhCl[(2-MeC6H4)3P]2 complex in a benzene-ethanol solution results in a slightly lower cis-selectivity (90%). rsc.org A 5% Rh-C catalyst in methanol (B129727) also shows high cis-selectivity (88%). rsc.org

The acetylation of 4-tert-butylcyclohexanol is another important transformation. This reaction is typically carried out using acetylating agents like acetic anhydride (B1165640) or acetic acid in the presence of a catalyst, such as sulfuric acid. google.comgoogle.com The choice of acetylating agent and catalyst can influence the reaction efficiency and minimize side reactions like the dehydration of the alcohol. google.com

Table 2: Catalyst Systems for Hydrogenation of 4-tert-butylphenol and Related Compounds

Studies on Reactive Intermediate Species Formation and Transformation

The identification and study of reactive intermediates are fundamental to understanding reaction mechanisms. In the context of reactions involving precursors to this compound, several intermediate species have been proposed and investigated.

In a different context, studies on the acid-catalyzed condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal (B1671930) have revealed the formation and subsequent rearrangement of a 1,2-bis((4-(tert-butyl)-2,6-dimethylphenyl)sulfonamido)-1,2-ethanediol intermediate. nih.gov This intermediate is unstable and undergoes a 1,2-hydride shift to form 2-((4-(tert-butyl)-2,6-dimethylphenyl)sulfonamido)-N-((4-(tert-butyl)-2,6-dimethylphenyl)sulfonyl)acetamide. nih.gov While this reaction does not directly involve this compound, it highlights the potential for complex rearrangements of intermediates in related systems.

The general challenge in studying reactive intermediates lies in their high reactivity and short lifetimes. nih.gov However, understanding their formation and transformation is essential for controlling reaction pathways and achieving desired product outcomes. The development of advanced analytical techniques and computational methods continues to provide deeper insights into the nature of these transient species.

Derivatives and Analogs of 2 4 Tert Butylcyclohexyl Ethan 1 Ol

Synthesis of Novel Cyclohexyl-Ethanol Derivatives

The creation of new derivatives from the parent compound involves several key synthetic strategies, targeting specific parts of the molecule for functionalization or modification.

The primary alcohol of 2-(4-tert-butylcyclohexyl)ethan-1-ol is a prime site for functionalization, most commonly through esterification to produce acetates and other esters. The synthesis of the closely related 4-tert-butylcyclohexyl acetate (B1210297) is well-documented and provides insight into these transformations.

Acetylation is typically achieved using common acetylating agents like acetic anhydride (B1165640), acetic acid, or acetyl chloride. google.com The reaction with acetic anhydride is often preferred to ensure the conversion of the starting alcohol is as close to 100% as possible, which simplifies purification since the boiling points of the alcohol and the resulting acetate ester are very close. google.com The reaction temperature for acetylation generally ranges from room temperature to 150°C. google.com For instance, 4-tert-butylcyclohexanol (B146172) can be acetylated by refluxing with acetic anhydride, yielding 4-tert-butylcyclohexyl acetate. google.com Another method involves the lipase-mediated acetylation of cis- and trans-4-(tert-butyl)cyclohexan-1-ol, which can produce the corresponding acetates in high yields (93-96%). mdpi.com

Beyond simple acetates, other esters can be synthesized. For example, 4-tert-butylcyclohexyl chloroformate can be prepared by reacting 4-tert-butylcyclohexanol with bis(trichloromethyl) carbonate in the presence of an inorganic catalyst. google.com This method provides the target product with high purity (≥98%) and yields ranging from 75-90%. google.com Additionally, carbonate esters, such as ethyl 2-tert-butylcyclohexyl carbonate, are synthesized for use as fragrance ingredients. nih.gov

Table 1: Synthesis of Ester Derivatives

Derivative NamePrecursorReagentsKey ConditionsYieldReference
4-tert-Butylcyclohexyl acetate4-tert-ButylcyclohexanolAcetic anhydrideReflux at 103°C95.8% google.com
cis-4-tert-Butylcyclohexyl acetatecis-4-tert-Butylcyclohexan-1-olLipase (B570770), Acetylating agentNot specified96% mdpi.com
trans-4-tert-Butylcyclohexyl acetatetrans-4-tert-Butylcyclohexan-1-olLipase, Acetylating agentNot specified93-94% mdpi.com
4-tert-Butylcyclohexyl chloroformate4-tert-ButylcyclohexanolBis(trichloromethyl) carbonate, Inorganic catalyst15-60°C, 6-30 hours75-90% google.com

Modifications to the ethyl chain and the substituents on the cyclohexyl ring create a diverse range of analogs. A notable example is the synthesis of 2-[4-tert-pentyl)cyclohexyl]acetaldehyde, an analog where the tert-butyl group is replaced by a tert-pentyl group and the terminal alcohol is oxidized to an aldehyde. googleapis.com

The synthesis for this analog proceeds in several steps:

Wadsworth-Emmons Olefination : 4-tertiary-amylcyclohexanone is reacted to form unsaturated esters. googleapis.com

Catalytic Hydrogenation : The unsaturated esters are hydrogenated using a Palladium on carbon (Pd/C) catalyst to yield the saturated ester, cis- and trans-4-ethoxycarbonylmethyl-tertiary-amylcyclohexane. googleapis.com

Reduction : The saturated ester is then reduced using lithium aluminium hydride to give the corresponding cyclohexylethanol, 2-(4-tertiary-amylcyclohexyl)ethanol. googleapis.com

Oxidation : Finally, the alcohol is oxidized to the target aldehyde using pyridinium (B92312) chlorochromate (PCC). googleapis.com

This multi-step process demonstrates how both the alkyl substituent on the ring and the functional group on the ethyl chain can be systematically altered to produce novel compounds.

Introducing an amino group to form amino-substituted analogs, particularly vicinal aminoalcohols, is of significant interest due to their prevalence in biologically active compounds. nih.gov A powerful method for creating these structures is the copper-catalyzed reductive coupling for the enantioselective aminoallylation of ketones. nih.gov

This strategy allows for the creation of chiral 1,2-aminoalcohols from ketone precursors. nih.gov While not specific to this compound, the methodology is applicable to its ketone precursor, 4-tert-butylcyclohexanone (B146137). The process involves the reaction of a ketone with an amino-substituted allyl equivalent, catalyzed by a copper complex, to generate protected 1,2-aminoalcohols with high stereoselectivity. nih.gov The protecting groups can later be removed to yield the final aminoalcohol. nih.gov This synthetic route provides access to valuable chiral building blocks for further synthesis. nih.gov

Naphthoquinones are a class of compounds known for their redox activity and biological importance. doi.org Synthesizing derivatives that incorporate a cyclohexyl moiety combines the structural features of both groups. One synthetic approach involves the direct alkylation of the naphthoquinone ring by generating unsaturated radicals. doi.org Another method is the esterification of 2-hydroxy-1,4-naphthoquinone (B1674593) with an appropriate acyl chloride. doi.org

For example, novel 2-(2'-cyclohexyl) substituted 1-naphthol (B170400) derivatives have been synthesized in good yield starting from 1-hydroxy-2-naphthoic acid. nih.gov Furthermore, hybrid molecules combining 1,4-naphthoquinone (B94277) with other biologically relevant scaffolds, such as thymidine, have been synthesized by reacting 2,3-dichloro-1,4-naphthoquinone with the desired nucleophile. mdpi.com These synthetic strategies allow for the creation of a wide array of complex molecules with potential applications in materials science and medicine. doi.orgnih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Derived Compounds

Structure-activity relationship (SAR) studies are crucial for understanding how a molecule's chemical structure influences its biological or chemical activity. For derivatives of the 4-tert-butylcyclohexyl scaffold, these studies have revealed important insights.

In a study on derivatives of 4-tert-butylcyclohexanone, ethyl (4-tert-butylcyclohexylidene)acetate and a spirocyclic bromolactone derivative were synthesized and evaluated for biological activity. nih.gov The bromolactone, 1-(bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one, exhibited attractant properties for insect larvae and moderate antifeedant activity against certain aphids. nih.gov Both the acetate and the bromolactone showed antibacterial activity, particularly against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. nih.gov This indicates that the introduction of specific functional groups (acetate, bromolactone) to the 4-tert-butylcyclohexyl framework confers distinct biological properties.

SAR studies on naphthoquinone derivatives have also been conducted. In one study, a series of 1,4-naphthoquinone derivatives were synthesized to evaluate their anticancer activity. nih.gov It was found that phenylamino (B1219803) substitution in the naphthoquinone core was important for selective anticancer activity, and the compounds demonstrated cytotoxicity that was dependent on both their specific structure and concentration. nih.gov Similarly, research on 2-(2'-cyclohexyl) substituted 1-naphthol derivatives as cyclooxygenase (COX) inhibitors revealed that their activity was highly dependent on their specific orientation and ability to form hydrogen bonds within the enzyme's active site. nih.gov Specifically, the presence and positioning of hydroxyl groups on both the naphthol and cyclohexyl parts of the molecule were critical for inhibitory action. nih.gov

These studies underscore the principle that even minor modifications to the core structure—such as changing a substituent, altering a functional group, or modifying stereochemistry—can lead to significant changes in biological or chemical activity.

Table 2: Summary of Structure-Activity Relationship Findings

Compound/Derivative ClassStructural FeatureObserved ActivityReference
4-tert-Butylcyclohexanone DerivativesEthyl (4-tert-butylcyclohexylidene)acetateAntibacterial activity (Gram-positive) nih.gov
1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-oneInsect attractant/antifeedant, Antibacterial (Gram-positive) nih.gov
Naphthoquinone DerivativesPhenylamino substitutionSelective anticancer activity nih.gov
2-(2'-Cyclohexyl) substituted 1-naphtholsC-1 and C-3' hydroxyl groupsCyclooxygenase (COX-1/COX-2) inhibition nih.gov

Biological Activities and Chemical Applications of Derivatives Non Clinical, Non Human

Insect Attractant and Feeding Deterrent Properties of Cyclohexanone (B45756) Derivatives

Cyclohexanone and its derivatives have been investigated for their effects on insect behavior, demonstrating potential as both attractants and deterrents. Cyclohexanone itself has been evaluated as a fumigant against various insect pests, including the rice weevil, confused flour beetle, western flower thrips, spotted wing drosophila, and subterranean termites. nih.govorgsyn.org Its effectiveness varies among species, with complete control of spotted wing drosophila adults achieved within one hour of fumigation at a concentration of 25 μl/l at 20°C. nih.govorgsyn.org This suggests that the core cyclohexanone structure can have significant bioactivity against insects.

The introduction of different functional groups to the cyclohexane (B81311) ring can modulate these properties, leading to compounds that can either attract or repel insects. For instance, certain terpenoid lactones with a p-menthane (B155814) system, which also contains a cyclic structure, have shown feeding deterrent activity against the Colorado potato beetle. smolecule.comsumitomo-chem.co.jp The deterrent effect is influenced by the stereochemistry of the molecule and the presence of additional functional groups like hydroxyl groups. sumitomo-chem.co.jp Conversely, some floral scents containing cyclic compounds act as powerful attractants for pollinators like bees and butterflies. mallakchemicals.com While direct studies on the insect attractant or feeding deterrent properties of 2-(4-tert-butylcyclohexyl)ethan-1-ol derivatives are not extensively documented, the known activities of related cyclohexanone and terpene derivatives provide a basis for exploring their potential in pest management and agriculture. The structural features of these molecules, such as the bulky tert-butyl group and the hydroxyl functional group, could play a crucial role in their interaction with insect chemoreceptors.

Table 1: Fumigant Activity of Cyclohexanone Against Various Insect Pests

Insect SpeciesEffective ConcentrationTime to Complete ControlTemperature
Spotted Wing Drosophila (adults)25 μl/l1 hour20°C
Eastern Subterranean Termite (workers)50 μl/l3 hours20°C
Rice Weevil (adults)75 μl/l24 hours (100% mortality)20°C
Confused Flour Beetle (adults)75 μl/l24 hours (98% mortality)20°C
Western Flower Thrips50 μl/l6 hours5°C

Antibacterial Effects of Related Chemical Entities against Specific Strains

Derivatives of cyclohexane have demonstrated notable antibacterial properties against a variety of bacterial strains. A series of cyclohexyl-amide compounds have been synthesized and shown to possess good potency against both Gram-positive and Gram-negative bacteria. google.comnih.gov The mechanism of action for these compounds involves the inhibition of bacterial type IIA topoisomerases, which are essential enzymes for DNA replication. google.comnih.gov

Research into novel bacterial topoisomerase inhibitors has identified cyclohexyl amide-based compounds with significant antibacterial activity, particularly against Staphylococcus aureus. fluorochem.co.uk These compounds are of interest due to their potential to combat antibiotic-resistant bacteria. google.com Furthermore, other cyclohexane derivatives have been explored for their antimicrobial potential. For example, certain functionally substituted cyclohexane derivatives have shown moderate antibacterial activity, with Gram-negative bacteria being more sensitive than Gram-positive bacteria.

The introduction of different functional groups onto the cyclohexane ring plays a critical role in the antibacterial efficacy of these compounds. For instance, cyclodextrins modified with alkylamino groups have exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant pathogens. The length of the alkyl chain was found to be a key determinant of the antibacterial activity.

Table 2: Antibacterial Activity of Cyclohexyl Derivatives

Compound ClassTarget BacteriaMechanism of ActionReference
Cyclohexyl-amidesGram-positive and Gram-negative bacteria (e.g., S. aureus)Inhibition of bacterial type IIA topoisomerases google.comnih.gov
Cyclohexyl amide-based topoisomerase inhibitorsStaphylococcus aureusInhibition of bacterial DNA gyrase fluorochem.co.uk
Alkylamino-modified cyclodextrinsGram-positive and Gram-negative bacteria (including drug-resistant strains)Disruption of bacterial membranes

Role as Intermediate in Fine Chemical Synthesis

The chemical structure of this compound, featuring a hydroxyl group and a bulky cycloalkane, makes it a valuable intermediate in fine chemical synthesis. The hydroxyl group can be readily converted into other functional groups, allowing for the construction of more complex molecules. For instance, related compounds like 4-tert-butylcyclohexanol (B146172) are used as starting materials in the synthesis of other chemicals. nih.gov This alcohol can be prepared by the reduction of p-tert-butylphenol. nih.gov

One of the key applications of such intermediates is in the production of fragrance chemicals. For example, 4-tert-butylcyclohexyl acetate (B1210297), a widely used fragrance ingredient, is synthesized from 4-tert-butylcyclohexanol through acetylation. This process can involve acetylating agents like acetic anhydride (B1165640) or acetyl chloride. The synthesis of optically active tertiary alcohols, which are important pharmaceutical intermediates, can also utilize cyclohexanone derivatives in asymmetric aldol (B89426) reactions.

The versatility of the cyclohexyl scaffold, combined with the reactivity of the attached functional groups, allows for its incorporation into a diverse range of molecules, including pharmaceuticals, agrochemicals, and specialty polymers. While specific industrial-scale syntheses using this compound as a primary intermediate are not widely published, its structural motifs are present in various commercially significant molecules.

Applications in Fragrance Chemistry and as Aroma Chemicals

The tert-butylcyclohexyl moiety is a well-established structural element in the fragrance industry, known for imparting woody and floral notes. A prominent example is 4-tert-butylcyclohexyl acetate, a common ingredient in perfumes, soaps, and detergents, which possesses a sweet, woody, and sometimes fruity aroma. The odor characteristics of these compounds can be influenced by the stereochemistry of the molecule, with cis- and trans-isomers sometimes offering distinct scent profiles.

For instance, 4-tert-butylcyclohexanol is described as having a rich, woody, and earthy scent. The ester derivative, 4-tert-butylcyclohexyl acetate, is noted for a creamy-woody fragrance with floral and fruity undertones. Given these characteristics of closely related compounds, this compound is also expected to possess desirable olfactory properties. The presence of the ethanol (B145695) group attached to the cyclohexane ring could contribute to unique floral or woody notes, making it a potential candidate for use in fragrance compositions.

The synthesis of such fragrance molecules often involves multi-step chemical processes, starting from readily available materials. The development of new synthetic routes, including biocatalytic processes, is an active area of research aimed at producing specific stereoisomers with unique scent profiles.

Environmental Fate and Degradation Studies of Cyclohexyl Alcohols and Esters

Biodegradation Pathways in Aquatic and Terrestrial Environments

No specific studies on the biodegradation pathways of 2-(4-tert-butylcyclohexyl)ethan-1-ol in aquatic or terrestrial environments were identified.

Persistence of Cyclohexyl Derivatives in Environmental Compartments

Information regarding the persistence of this compound in various environmental compartments (soil, water, sediment, air) is not available in the reviewed literature.

Photodegradation and Other Abiotic Transformation Processes

No specific data on the photodegradation or other abiotic transformation processes of this compound were found.

Computational Chemistry and Molecular Modeling of 2 4 Tert Butylcyclohexyl Ethan 1 Ol and Its Stereoisomers

Conformational Analysis and Energy Minimization Studies

Conformational analysis of 2-(4-tert-butylcyclohexyl)ethan-1-ol is critical for identifying the most stable three-dimensional arrangements of the molecule. The cyclohexane (B81311) ring can adopt several conformations, with the chair form being the most stable for monosubstituted cyclohexanes. However, the presence of multiple substituents can lead to other low-energy conformations, such as the twist-boat. youtube.com

For the stereoisomers of this compound, the primary determinant of conformational preference is the large steric demand of the tert-butyl group. This group strongly favors an equatorial position on the cyclohexane ring to minimize 1,3-diaxial interactions, which are significant destabilizing non-bonded interactions. brainly.com

In the trans isomer, the tert-butyl group and the 2-hydroxyethyl group are on opposite sides of the ring. The most stable conformation will have both substituents in equatorial positions, leading to a relatively low-energy chair conformation. In the cis isomer, both groups are on the same side of the ring. To accommodate the bulky tert-butyl group in the equatorial position, the 2-hydroxyethyl group is forced into an axial position. vaia.com This results in greater steric strain compared to the all-equatorial trans isomer.

Table 1: Calculated Relative Conformational Energies of 4-tert-butylcyclohexanol (B146172) Isomers
IsomerConformationSubstituent PositionsRelative Energy (kcal/mol)
transChairtert-Butyl (eq), OH (eq)0.00 (Reference)
cisChairtert-Butyl (eq), OH (ax)~0.7 - 1.0
transChair (flipped)tert-Butyl (ax), OH (ax)> 5.0
cisTwist-Boat-~5.5

Note: The data in the table is representative and based on the known conformational preferences of substituted cyclohexanes. The exact values for this compound would require specific computational studies.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more detailed understanding of the electronic structure of this compound. These methods can be used to calculate a variety of molecular properties and reactivity descriptors.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests greater stability. wikipedia.org For the stereoisomers of this compound, the HOMO is typically localized around the oxygen atom of the hydroxyl group due to the presence of lone pairs, while the LUMO is distributed over the sigma anti-bonding orbitals of the carbon skeleton.

Other reactivity descriptors that can be calculated include:

Ionization Potential (IP): The energy required to remove an electron from the molecule (approximated by -EHOMO).

Electron Affinity (EA): The energy released when an electron is added to the molecule (approximated by -ELUMO).

Electronegativity (χ): The ability of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

While specific DFT calculations for this compound are not widely published, representative values can be inferred from studies on similar aliphatic alcohols.

Table 2: Representative Calculated Electronic Properties and Reactivity Descriptors
PropertySymbolRepresentative Value (eV)
HOMO EnergyEHOMO-9.5 to -10.5
LUMO EnergyELUMO+1.5 to +2.5
HOMO-LUMO GapΔE11.0 to 13.0
Ionization PotentialIP9.5 to 10.5
Electron AffinityEA-1.5 to -2.5

Note: These values are illustrative and would vary depending on the specific isomer, conformation, and level of theory used in the calculation.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with their environment over time. For this compound, MD simulations can provide insights into intermolecular interactions, particularly hydrogen bonding, and the effects of solvation.

In an MD simulation, the molecule is placed in a simulation box, often with solvent molecules like water, and the trajectories of all atoms are calculated over a period of time by solving Newton's equations of motion. This allows for the analysis of how the molecule moves, rotates, and interacts with its neighbors.

A key aspect of the behavior of this compound in solution is the formation of hydrogen bonds. The hydroxyl group can act as both a hydrogen bond donor and acceptor. MD simulations can reveal the average number of hydrogen bonds the molecule forms with the solvent and with other solute molecules, as well as the lifetime of these bonds.

Solvation effects can be quantified by calculating the solvation free energy, which is the change in free energy when the molecule is transferred from the gas phase to the solvent. This value indicates how favorably the molecule interacts with the solvent. The radial distribution function (RDF) is another important output from MD simulations, which describes the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute. The RDF for water around the hydroxyl group of this compound would show a distinct peak at a short distance, indicating a well-defined first solvation shell due to hydrogen bonding.

Table 3: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound in Water
ParameterDescriptionIllustrative Value/Observation
Solvation Free EnergyEnergy change upon solvation-5 to -7 kcal/mol
Average H-Bonds (solute-water)Number of hydrogen bonds with water2-3
First Peak of O(solute)-O(water) RDFPosition of the first solvation shell around the hydroxyl group~2.7 Å
Coordination Number of WaterNumber of water molecules in the first solvation shell of the hydroxyl group3-4

Note: The data presented is based on general expectations for the solvation of alcohols and would need to be confirmed by specific MD simulations of this compound.

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopy is a cornerstone for the structural analysis of 2-(4-tert-butylcyclohexyl)ethan-1-ol, providing detailed information about its atomic connectivity and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy is instrumental in defining the carbon-hydrogen framework of the molecule. While specific spectral data for this compound is not extensively published in public domains, the expected chemical shifts can be inferred from closely related structures like cis- and trans-4-tert-butylcyclohexanol. chemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.com

¹H NMR: The proton NMR spectrum would be complex due to the various protons in the cyclohexyl ring and the ethyl-alcohol side chain. Key signals would include a singlet for the nine equivalent protons of the tert-butyl group, multiplets for the cyclohexyl ring protons, and distinct signals for the methylene (B1212753) (-CH₂-) and hydroxyl (-OH) protons of the ethan-1-ol group. The chemical shift and multiplicity of the proton on the carbon bearing the hydroxyl group in the related 4-tert-butylcyclohexanol (B146172) are highly dependent on the cis/trans geometry, a principle that would apply to this compound as well. chemicalbook.comchemicalbook.comreddit.com

¹³C NMR: The carbon NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. nih.gov For this compound, distinct signals would be expected for the quaternary carbon and the methyl carbons of the tert-butyl group, the carbons of the cyclohexyl ring, and the two carbons of the ethan-1-ol side chain. The chemical shifts of the cyclohexyl ring carbons, in particular, would differ significantly between the cis and trans isomers due to steric effects, a phenomenon well-documented for substituted cyclohexanes. chemicalbook.comchemicalbook.comdocbrown.infospectrabase.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges for this compound (based on analogous compounds)

Carbon AtomPredicted Chemical Shift (ppm) - cis IsomerPredicted Chemical Shift (ppm) - trans IsomerNotes
tert-Butyl (quaternary C)~32~32Relatively insensitive to ring stereochemistry.
tert-Butyl (methyl C)~27~27Equivalent methyl groups give a single sharp peak.
Cyclohexyl C1 (CH)~35-40~38-43The carbon attached to the ethyl group.
Cyclohexyl C2, C6 (CH₂)~25-30~28-33Affected by the orientation of the substituent.
Cyclohexyl C3, C5 (CH₂)~20-25~23-28Affected by the orientation of the substituent.
Cyclohexyl C4 (CH)~45-50~48-53The carbon attached to the tert-butyl group.
Ethyl Cα (-CH₂-CH₂OH)~35-40~38-43Methylene group adjacent to the ring.
Ethyl Cβ (-CH₂OH)~60-65~60-65Carbon bearing the hydroxyl group.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification. The molecular weight of this compound (C₁₂H₂₄O) is 184.32 g/mol . nih.gov In electron ionization (EI) mass spectrometry, the molecule would undergo fragmentation. Key fragmentation pathways for alcohols include:

Alpha-cleavage: Breakage of the bond adjacent to the oxygen atom. For a primary alcohol like this, this could involve the loss of the C₁₀H₁₉ alkyl group to give a fragment ion [CH₂OH]⁺ at m/z 31, a characteristic peak for primary alcohols.

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion, leading to a fragment at m/z 166.

Loss of the tert-butyl group: Cleavage of the tert-butyl group (C₄H₉, 57 Da) is a very common fragmentation for compounds containing this moiety, resulting in a prominent peak at m/z 127 (M-57).

The mass spectrum of the related compound, 2-tert-butylcyclohexyl acetate (B1210297), shows a base peak at m/z 57, confirming the facile loss of the tert-butyl group. massbank.eu

Chromatographic Separation Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are essential for separating this compound from reaction mixtures, impurities, and particularly for resolving its cis and trans isomers.

Gas Chromatography (GC) is a powerful technique for separating volatile compounds like this compound. The separation of the geometric isomers is a key application. For the analogous compound, 4-tert-butylcyclohexanol, GC analysis using a packed column with a polar stationary phase like Carbowax 20M has been shown to effectively separate the cis and trans isomers, with the trans-alcohol typically having a longer retention time. orgsyn.org A similar separation profile would be expected for the isomers of this compound. Modern capillary GC columns, such as those with polyethylene (B3416737) glycol (wax) or mid-polarity phases (e.g., 50% phenyl-polysiloxane), would offer superior resolution and efficiency. Coupling GC with a mass spectrometer (GC-MS) allows for the simultaneous separation and identification of the isomers and any impurities present. farmaciajournal.comnih.govscielo.br

Interactive Data Table: Typical GC Parameters for Isomer Separation of Substituted Cyclohexanols

ParameterTypical Value/ConditionRationale
Column Type Capillary ColumnHigh resolution and efficiency.
Stationary Phase Polar (e.g., WAX, PEG) or Mid-PolarDifferential interaction with cis and trans isomers enhances separation.
Injector Temperature 250 °CEnsures rapid volatilization without thermal degradation.
Oven Program Temperature gradient (e.g., 100 °C to 220 °C)Optimizes separation of compounds with different boiling points.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID for quantification, MS for identification.
Carrier Gas Helium or HydrogenInert carrier for sample transport through the column.

High-Performance Liquid Chromatography (HPLC) provides an alternative and complementary separation method, particularly for less volatile derivatives or for preparative-scale separations. The separation of cis and trans isomers of substituted cyclohexanes can be challenging with standard reversed-phase (e.g., C18) columns but can be achieved using specialized columns that offer shape selectivity. mtc-usa.com For instance, the separation of isomers of related compounds has been successful using chiral stationary phases or columns like cholesterol-bonded silica. mtc-usa.comzju.edu.cnnih.gov The choice of mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water, is critical for achieving optimal resolution. zju.edu.cnnih.gov

Q & A

Basic: What spectroscopic techniques are recommended for characterizing 2-(4-Tert-butylcyclohexyl)ethan-1-ol, and how can data discrepancies be resolved?

Answer:
Characterization typically involves NMR spectroscopy (¹H and ¹³C) to confirm the structure, particularly the tert-butyl group and ethanol moiety. For example, the tert-butyl group in similar compounds shows a singlet at ~1.2 ppm in ¹H NMR, while the cyclohexyl protons exhibit splitting patterns dependent on stereochemistry . Infrared (IR) spectroscopy identifies hydroxyl (~3200–3600 cm⁻¹) and C-O stretches (~1050–1150 cm⁻¹). Mass spectrometry (MS) verifies molecular weight (e.g., M+ for C₁₂H₂₄O: 184.3 g/mol).
Resolving discrepancies:

  • Compare experimental data with computed spectra (e.g., DFT calculations).
  • Cross-validate using X-ray crystallography if crystalline .
  • Check purity via HPLC or GC to rule out impurities affecting spectral clarity.

Basic: What synthetic routes are used for lab-scale preparation of this compound, and what parameters critically influence yield?

Answer:
Common routes include:

  • Reduction of ketone precursors : Reduce 2-(4-tert-butylcyclohexyl)ethanone using NaBH₄ or LiAlH₄. LiAlH4 is preferred for sterically hindered ketones but requires anhydrous conditions .
  • Grignard reaction : React 4-tert-butylcyclohexylmagnesium bromide with ethylene oxide.
    Critical parameters:
  • Solvent choice : Tetrahydrofuran (THF) enhances Grignard reactivity.
  • Temperature control : Slow addition to avoid exothermic side reactions.
  • Workup : Careful quenching of reducing agents to prevent over-reduction or decomposition.

Advanced: How does the stereochemistry of the 4-tert-butylcyclohexyl group affect physicochemical properties and reactivity?

Answer:
The tert-butyl group adopts equatorial or axial conformations in the cyclohexane ring, influencing:

  • Solubility : Axial conformers may increase steric hindrance, reducing solubility in polar solvents.
  • Reactivity : Equatorial positioning enhances accessibility for reactions (e.g., esterification of the hydroxyl group).
  • Separation : Cis/trans isomers (if present) can be resolved via chiral HPLC or recrystallization .
    Experimental validation :
  • Use NOESY NMR to study spatial proximity of protons.
  • Compare melting points (cis isomers often have lower symmetry and higher m.p.).

Methodological: How should researchers address contradictory data when characterizing synthesized this compound?

Answer:
Follow a systematic approach:

Reproducibility : Repeat experiments under controlled conditions (e.g., inert atmosphere for moisture-sensitive steps).

Cross-validation : Combine NMR, IR, and MS to confirm functional groups.

Purity assessment : Use TLC or GC-MS to detect byproducts.

Literature comparison : Reference spectral databases (e.g., PubChem, ECHA) for analogous compounds .

Collaborative review : Consult crystallography experts for structural confirmation.

Advanced: What strategies optimize regioselective functionalization of this compound without disrupting the tert-butyl group?

Answer:

  • Protection/deprotection : Use silyl ethers (e.g., TMSCl) to shield the hydroxyl group during alkylation/acylation.
  • Catalytic selectivity : Employ enzymes (e.g., lipases) for esterification under mild conditions.
  • Steric guidance : Leverage the tert-butyl group’s bulk to direct reactions to less hindered sites (e.g., ethanolic OH over cyclohexyl C-H) .

Basic: What are the environmental and safety considerations for handling this compound in lab settings?

Answer:

  • Storage : Keep in airtight containers under nitrogen to prevent oxidation. Avoid exposure to light and moisture .
  • Waste disposal : Neutralize alcoholic waste with dilute HCl before incineration.
  • PPE : Use nitrile gloves and goggles to prevent skin/eye contact. Fume hoods are mandatory for large-scale reactions .

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